molecular formula C16H23F2NO4S2 B2751388 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097894-26-1

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2751388
CAS No.: 2097894-26-1
M. Wt: 395.48
InChI Key: HKPNCHYLSGICFQ-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C16H23F2NO4S2 and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Glycosidic Linkage Formation

One notable application involves the use of derivatives like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride. This combination acts as a powerful, metal-free reagent, enabling the activation of thioglycosides to form glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, a crucial step in the synthesis of complex carbohydrates and glycoconjugates (Crich & Smith, 2001).

Piperazine Ring Formation

Derivatives of the target compound have been utilized in reactions leading to the formation of the piperazine ring. For instance, the reaction of 3-azidopropyl methanesulfonate with triphenylphosphine can result in the formation of 1,4-bis(triphenyl-phosphino)piperazine by intermolecular cyclization, showcasing the flexibility of such compounds in synthesizing piperazine derivatives with potential applications in medicinal chemistry and drug design (Lin et al., 1995).

Sulfonylation Reactions

Sulfonylation reactions play a significant role in organic synthesis, and compounds like 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine are valuable reagents in such processes. For example, the synthesis and study of sulfonylated unsaturated piperidines via rhodium-catalyzed intramolecular cyclization have been reported, highlighting the utility of sulfonyl groups in constructing cyclic and heterocyclic structures with potential pharmacological properties (Furukawa et al., 2019).

Crystal Structure Analysis

Compounds within this chemical family have also been characterized for their crystal structures, providing insights into their molecular geometries and potential interactions in complex formations. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been determined, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, which can inform further synthetic and medicinal chemistry applications (Girish et al., 2008).

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2NO4S2/c1-12(2)10-24(20,21)16-4-3-5-19(9-16)25(22,23)11-13-6-14(17)8-15(18)7-13/h6-8,12,16H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNCHYLSGICFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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